molecular formula C20H21ClF2N2O4S B11502405 N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-2-methoxy-4-methylbenzenesulfonamide

N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-2-methoxy-4-methylbenzenesulfonamide

Cat. No.: B11502405
M. Wt: 458.9 g/mol
InChI Key: JSDJDAODLQTRKF-UHFFFAOYSA-N
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Description

N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-2-methoxy-4-methylbenzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including a chloro(difluoro)methoxy group, an indole ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-2-methoxy-4-methylbenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the indole ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Introduction of the chloro(difluoro)methoxy group: This step involves the reaction of the indole derivative with chlorodifluoromethane in the presence of a base.

    Attachment of the benzenesulfonamide moiety: This is typically done through a sulfonylation reaction, where the indole derivative reacts with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-2-methoxy-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro(difluoro)methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-2-methoxy-4-methylbenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biology: The compound can be used in biochemical assays to study enzyme inhibition or receptor binding.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-2-methoxy-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro(difluoro)methoxy group can form hydrogen bonds or van der Waals interactions with the target, while the indole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3,4-dimethoxybenzamide
  • 5-methoxy-2-methyl-1H-indole-3-yl}ethyl)-2-methoxy-4-methylbenzenesulfonamide

Uniqueness

N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-2-methoxy-4-methylbenzenesulfonamide is unique due to the presence of the chloro(difluoro)methoxy group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C20H21ClF2N2O4S

Molecular Weight

458.9 g/mol

IUPAC Name

N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-2-methoxy-4-methylbenzenesulfonamide

InChI

InChI=1S/C20H21ClF2N2O4S/c1-12-4-7-19(18(10-12)28-3)30(26,27)24-9-8-15-13(2)25-17-6-5-14(11-16(15)17)29-20(21,22)23/h4-7,10-11,24-25H,8-9H2,1-3H3

InChI Key

JSDJDAODLQTRKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)OC(F)(F)Cl)C)OC

Origin of Product

United States

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